molecular formula C30H31Cl2N7O4 B8198361 DYRKs-IN-1 (hydrochloride)

DYRKs-IN-1 (hydrochloride)

Cat. No.: B8198361
M. Wt: 624.5 g/mol
InChI Key: XLHHYTUBPOMTDK-UHFFFAOYSA-N
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Description

DYRKs-IN-1 (hydrochloride) is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). It exhibits inhibitory activity with IC50 values of 5 nM and 8 nM for DYRK1A and DYRK1B, respectively . This compound demonstrates significant antitumor activity .

Preparation Methods

The synthetic routes and reaction conditions for DYRKs-IN-1 (hydrochloride) involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

DYRKs-IN-1 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DYRKs-IN-1 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various cellular processes.

    Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antitumor activity.

    Industry: Utilized in the development of kinase inhibitors and other pharmaceutical compounds

Mechanism of Action

The mechanism of action of DYRKs-IN-1 (hydrochloride) involves the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases. This compound binds to the active site of these kinases, preventing their phosphorylation activity. The molecular targets include DYRK1A and DYRK1B, which are involved in various cellular processes such as cell cycle regulation and apoptosis .

Comparison with Similar Compounds

DYRKs-IN-1 (hydrochloride) is unique in its high potency and selectivity for DYRK1A and DYRK1B. Similar compounds include:

These compounds share similar inhibitory activities but differ in their selectivity and potency for specific kinases.

Properties

IUPAC Name

N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN7O4.ClH/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20;/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHHYTUBPOMTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31Cl2N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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